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Compound of Interest

Compound Name:
4-Chloro-6-methyl-1h-pyrrolo[2,3-

b]pyridine

Cat. No.: B066120 Get Quote

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged

Scaffold in Modern Drug Discovery

Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as

cornerstones for the development of novel therapeutics. These "privileged structures" possess

the inherent ability to bind to multiple biological targets with high affinity, providing a robust

foundation for drug discovery campaigns. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine)

framework is a quintessential example of such a scaffold. Its structural resemblance to

endogenous purines and its capacity for critical hydrogen bonding interactions have cemented

its role, particularly in the competitive field of kinase inhibition.

This technical guide focuses on a key derivative of this family: 4-Chloro-6-methyl-1H-
pyrrolo[2,3-b]pyridine. This compound is not merely another entry in a chemical catalog; it is

a strategic building block, engineered with functional handles that empower chemists to explore

vast chemical spaces. The chlorine atom at the C4 position serves as a versatile reactive site

for introducing molecular diversity, while the methyl group at C6 provides a subtle yet crucial

modulator for selectivity and physicochemical properties.

This document serves as a comprehensive resource for researchers, scientists, and drug

development professionals. It moves beyond a simple recitation of facts to provide a deeper

understanding of the molecule's structural characteristics, its mechanistic role in biological
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systems, detailed synthetic and derivatization protocols, and its application in contemporary

drug discovery, all grounded in established scientific principles.

Chapter 1: Core Molecular Profile and
Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its

successful application. 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic

compound featuring a fused pyrrole and pyridine ring system. This fusion creates a unique

electronic architecture that is central to its utility.

The pyrrole ring's NH group acts as a hydrogen bond donor, while the pyridine ring's nitrogen

atom is a hydrogen bond acceptor.[1][2] This duality is critical for its biological activity,

particularly in mimicking the adenine portion of ATP to bind with kinase enzymes.[1] The

electron-withdrawing nature of the pyridine nitrogen also influences the reactivity of the entire

bicyclic system. The substituents at the C4 and C6 positions further refine these properties:

4-Chloro Group: This is the molecule's primary reactive center. The chlorine atom activates

the C4 position for nucleophilic aromatic substitution (SNAr), providing a straightforward and

reliable method for introducing a wide array of functional groups.

6-Methyl Group: This group influences the molecule's lipophilicity and can engage in

beneficial van der Waals interactions within target protein binding pockets, often enhancing

potency and selectivity.

Physicochemical and Spectroscopic Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b066120?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/cpb/66/1/66_c17-00380/_html/-char/en
https://www.chemicalbook.com/article/7-azaindole-a-versatile-scaffold-for-developing-kinase-inhibitors.htm
https://www.jstage.jst.go.jp/article/cpb/66/1/66_c17-00380/_html/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
4-chloro-6-methyl-1H-

pyrrolo[2,3-b]pyridine
-

Synonyms 4-Chloro-6-methyl-7-azaindole -

CAS Number 171879-99-5

Molecular Formula C₈H₇ClN₂

Molecular Weight 166.61 g/mol

Appearance
Expected to be an off-white to

pale yellow solid
General knowledge

Solubility

Soluble in common organic

solvents like DMSO, DMF, and

chlorinated solvents

General knowledge

Storage
Store at 2-8°C under an inert

atmosphere

Note: Detailed experimental data such as melting point and specific NMR/IR spectra are often

proprietary to suppliers or found within specific patent literature. The provided data is based on

available public information and chemical principles.

Chapter 2: The 7-Azaindole Scaffold: A Mechanistic
View of Kinase Inhibition
The 7-azaindole core is widely recognized as a "kinase privileged fragment," a testament to its

remarkable success in the design of kinase inhibitors.[1][2] Kinases are a large family of

enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate

group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of

numerous diseases, most notably cancer.

Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the

enzyme's active site and blocking the access of ATP.[1][2] The 7-azaindole scaffold is an

exceptional "hinge-binder" because it effectively mimics the hydrogen bonding pattern of
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adenine. As illustrated below, the pyrrole N-H (donor) and the pyridine N1 (acceptor) form two

crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the

N- and C-terminal lobes of the enzyme.[1] This bidentate interaction provides a strong anchor

for the inhibitor, leading to high-affinity binding.

7-Azaindole Core Kinase Hinge RegionPyrrole N-H Backbone C=OH-Bond (Donor)

Pyridine N Backbone N-HH-Bond (Acceptor)

Click to download full resolution via product page

Caption: Hinge-binding interaction of the 7-azaindole scaffold.

This foundational binding mode is the primary reason for the scaffold's broad utility. By

attaching various substituents to other positions of the 7-azaindole ring, medicinal chemists can

target adjacent hydrophobic pockets and solvent-exposed regions, thereby engineering

inhibitors with high potency and selectivity for specific kinases.[3]

Chapter 3: Synthetic Pathways and Key
Functionalization Protocols
The value of a chemical building block is directly tied to the reliability and versatility of its

synthesis and subsequent reactions. 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is

accessible through multi-step synthetic sequences, and its C4-chloro group is primed for

derivatization.

Illustrative Synthetic Workflow
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The synthesis of substituted 7-azaindoles often involves the construction of the bicyclic core

from acyclic or pyridine-based precursors, followed by functional group interconversions. The

workflow below outlines a conceptual pathway for synthesizing and functionalizing the target

compound.

Substituted Pyridine Precursor

Cyclization & Aromatization

Step 1

Core Scaffold
(6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol)

Step 2

Chlorination (e.g., POCl₃)

Step 3

Target Compound
(4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine)

Step 4

Nucleophilic Aromatic Substitution
(e.g., Amines, Alcohols)

Derivatization Path A

Palladium-Catalyzed Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

Derivatization Path B

Diverse Library of
Functionalized Analogs
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Caption: General synthetic and derivatization workflow.

Experimental Protocol 1: Nucleophilic Aromatic
Substitution (SNAr) at the C4 Position
This is the most critical reaction for this building block. The electron-withdrawing effect of the

fused pyridine ring sufficiently activates the C4 position for substitution by a wide range of

nucleophiles.

Objective: To demonstrate the displacement of the C4-chloride with a representative amine

nucleophile.

Causality: This reaction is chosen for its reliability, broad substrate scope, and operational

simplicity. The reaction typically proceeds under thermal or microwave conditions, often with a

base to neutralize the HCl byproduct. The choice of a polar aprotic solvent like NMP or DMSO

facilitates the formation of the charged Meisenheimer intermediate.

Step-by-Step Methodology:

Reagent Preparation: In a clean, dry microwave vial, combine 4-Chloro-6-methyl-1H-
pyrrolo[2,3-b]pyridine (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and

a non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N-Methyl-2-

pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), to achieve a concentration of

approximately 0.1-0.5 M.

Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 150-200

°C for 30-90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or

liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash sequentially with water and brine to remove the solvent and excess base.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude residue by flash column

chromatography on silica gel to yield the desired 4-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine

derivative.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C

NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure has been

formed and is free of significant impurities.

Experimental Protocol 2: Palladium-Catalyzed Cross-
Coupling
While direct cross-coupling on the C4-Cl bond is feasible, related 7-azaindole intermediates are

often functionalized using powerful palladium-catalyzed reactions like the Suzuki-Miyaura or

Buchwald-Hartwig couplings.[4] For instance, a 2-iodo-4-chloro-pyrrolopyridine intermediate

allows for chemoselective coupling. A Suzuki reaction can be performed at the more reactive C-

I bond, followed by a Buchwald-Hartwig amination at the C-Cl bond.[4] This sequential

approach enables the construction of highly complex molecules.

Objective: To outline a representative Suzuki-Miyaura coupling on a related halo-azaindole

intermediate.

Causality: This method is chosen for its exceptional ability to form carbon-carbon bonds, linking

the azaindole core to a diverse range of aryl or heteroaryl groups. The choice of palladium

catalyst and ligand is critical and must be optimized to avoid side reactions like dehalogenation.

[4]

Step-by-Step Methodology:

Inert Atmosphere: To a flame-dried round-bottom flask, add the halo-azaindole substrate

(e.g., an iodo- or bromo-derivative, 1.0 eq.), the corresponding boronic acid or ester (1.1-1.5

eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-

3.0 eq.).

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄

(tetrakis(triphenylphosphine)palladium(0), 0.05 eq.), under a stream of nitrogen or argon.
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Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1

ratio).

Reaction Conditions: Heat the mixture to reflux (80-100 °C) and stir under an inert

atmosphere for 2-16 hours, monitoring by TLC or LC-MS.

Work-up & Purification: After cooling, dilute the reaction with an organic solvent, wash with

water, and dry the organic phase. After concentration, purify the product via column

chromatography.

Chapter 4: Applications in Drug Discovery Programs
The true measure of a scaffold's utility is its tangible impact on drug discovery. Derivatives of

the 7-azaindole core, and specifically those enabled by intermediates like 4-Chloro-6-methyl-
1H-pyrrolo[2,3-b]pyridine, have shown potent activity against a range of important disease

targets.

Kinase Inhibition: This is the most prominent application. The scaffold has been incorporated

into inhibitors targeting a vast number of kinases, including B-RAF, PI3K, and JAK.[1][5][6]

The FDA-approved melanoma drug Vemurafenib, which is built upon a 7-azaindole core,

stands as a landmark achievement for this scaffold.[2][7]

Phosphodiesterase (PDE) Inhibition: The 1H-pyrrolo[2,3-b]pyridine ring system has also

been identified as a novel scaffold for potent and selective PDE4B inhibitors, which have

therapeutic potential in treating inflammatory and psychiatric disorders.[8]

Structure-Activity Relationship (SAR) Insights
The derivatization of the 4-chloro position is a cornerstone of SAR exploration. By synthesizing

a library of analogs with different substituents at C4, researchers can systematically probe the

binding pocket of a target enzyme.

Small aliphatic amines can explore small, defined pockets.

Larger aromatic or heteroaromatic groups can form additional hydrophobic or pi-stacking

interactions.
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Groups with hydrogen bond donors/acceptors can engage with specific amino acid residues

to enhance potency and selectivity.

The 6-methyl group, while less commonly modified, serves as a fixed probe of a lipophilic

pocket and can help orient the molecule for optimal binding.

Target Class
Representative
Scaffold

Biological Activity
(Example)

Reference

Serine/Threonine

Kinases
7-Azaindole

Vemurafenib (B-RAF

V600E inhibitor)
[1][2][7]

Lipid Kinases 7-Azaindole
Potent PI3K inhibitors

(subnanomolar IC₅₀)
[5]

Tyrosine Kinases
1H-Pyrrolo[2,3-

b]pyridine

JAK1-selective

inhibitors
[6]

Phosphodiesterases
1H-Pyrrolo[2,3-

b]pyridine

PDE4B inhibitors (IC₅₀

= 0.1-1.0 µM)
[8]

Chapter 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 4-Chloro-6-methyl-1H-
pyrrolo[2,3-b]pyridine is essential for laboratory safety.

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses

with side shields, a lab coat, and chemical-resistant gloves.[9][10]

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. In case

of contact, rinse immediately and thoroughly with water.[10]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and

well-ventilated location, away from incompatible materials such as strong oxidizing agents.[9]

[12] Storage at 2-8°C under an inert gas is recommended to ensure long-term stability.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations. Do not allow it to enter drains or waterways.

Conclusion and Future Outlook
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a powerful and versatile tool in the arsenal of

the modern medicinal chemist. Its strategic design, combining the privileged 7-azaindole core

with a reactive chlorine handle, provides an efficient and logical pathway to novel and diverse

molecular architectures. Its proven success as a hinge-binding element in kinase inhibitors has

already led to life-saving medicines, and its potential is far from exhausted.

Future research will likely focus on leveraging this scaffold to design inhibitors with novel

binding modes (e.g., allosteric inhibitors), to develop covalent inhibitors by replacing the chloro

group with a suitable warhead, and to explore its utility against other important target classes

beyond kinases. As our understanding of disease biology deepens, the demand for well-

designed, synthetically tractable building blocks like 4-Chloro-6-methyl-1H-pyrrolo[2,3-
b]pyridine will only continue to grow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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